Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide.
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is an ethyl ester resulting from the formal condensation of the carboxy group of 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol. It is an ethyl ester, an organochlorine compound, a quinoxaline derivative and an aromatic ether. It derives from a 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid.
Quizalofop-ethyl
CAS No.: 76578-14-8
Cat. No.: VC0540884
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76578-14-8 |
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Molecular Formula | C19H17ClN2O4 |
Molecular Weight | 372.8 g/mol |
IUPAC Name | ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
Standard InChI | InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3 |
Standard InChI Key | OSUHJPCHFDQAIT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Canonical SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Appearance | Solid powder |
Boiling Point | 220 °C @ 0.2 mm Hg |
Colorform | Colorless crystals |
Melting Point | 84.25 °C 91.7-92.1 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Quizalofop-ethyl (CAS 76578-14-8) is chemically designated as ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate. Its structure features a quinoxaline ring substituted with chlorine at position 6, linked via an ether bond to a phenoxypropionate moiety . The stereochemistry of the propionate side chain influences herbicidal activity, with the R-enantiomer (quizalofop-P-ethyl) exhibiting superior efficacy .
Physical and Chemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Quizalofop-Ethyl
The compound’s low water solubility and high log P value indicate lipophilicity, facilitating membrane penetration in target plants . Stability studies show rapid degradation under alkaline conditions (pH 9), with a half-life of 2 days, while remaining stable at neutral and acidic pH . Photolysis occurs slowly in water (half-life: 55 days) and soil (38–43 days) .
Synthesis and Structure-Activity Relationships
Synthetic Pathways
The original synthesis, described in DE 3004770, involves:
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Chlorination of 2-hydroxyquinoxaline to yield 6-chloro-2-hydroxyquinoxaline.
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Etherification with 4-hydroxyphenoxypropionic acid ethyl ester under basic conditions .
Optimization by Sakata et al. demonstrated that substituting the quinoxaline ring with electron-withdrawing groups (e.g., Cl) enhances herbicidal activity by increasing ACCase binding affinity .
Enantiomeric Specificity
The R-enantiomer (quizalofop-P-ethyl) exhibits 5–10× higher activity than the S-form, attributed to stereoselective interaction with ACCase’s hydrophobic pocket . Commercial formulations often use the racemic mixture due to cost considerations, though enantiopure products are emerging .
Mechanism of Action and Herbicidal Activity
Target Enzyme Inhibition
Quizalofop-ethyl inhibits ACCase (EC 6.4.1.2), a biotin-dependent enzyme catalyzing the carboxylation of acetyl-CoA to malonyl-CoA—a rate-limiting step in fatty acid biosynthesis . ACCase inhibition depletes lipid reserves in meristematic tissues, causing growth arrest within 48 hours .
Symptomology and Efficacy
Post-application, chlorosis appears in grass weeds within 3–5 days, followed by necrosis and death within 1–3 weeks . Efficacy varies with weed species:
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Highly Susceptible: Echinochloa crus-galli (barnyard grass), Digitaria sanguinalis (large crabgrass).
Agricultural Applications and Crop Selectivity
Registered Uses
Quizalofop-ethyl is approved for use in:
Selectivity Mechanisms
Broadleaf crops metabolize quizalofop-ethyl via rapid ester hydrolysis to the non-phytotoxic acid form, while grasses lack this detoxification pathway . A 13-week rat study confirmed no adverse effects at 10 mg/kg/day, supporting its safety profile .
Toxicological and Environmental Profiles
Mammalian Toxicity
Acute and chronic toxicity data are summarized in Table 2.
Table 2: Toxicity Profile of Quizalofop-Ethyl
Reproductive toxicity studies in rats and rabbits showed no teratogenic effects at doses ≤100 mg/kg/day . The MADL of 590 µg/day, derived from a 13-week rat study, incorporates a 1,000-fold safety factor .
Environmental Fate
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Soil: Aerobic half-life = 1 day (sandy loam); field persistence up to 30 days due to adsorption .
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Water: Hydrolysis predominates in alkaline conditions; photolysis half-life = 55 days .
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Bioaccumulation: Bioconcentration factor (BCF) = 4 in fish, indicating low accumulation potential .
Regulatory Status and Residue Management
Global Maximum Residue Levels (MRLs)
The European Food Safety Authority (EFSA) established MRLs of:
Mitigation Strategies
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Spray Drift Reduction: Coarse nozzles, wind speeds <10 km/h.
Recent Advances and Future Directions
Enantioselective Formulations
Recent patents focus on enantiopure quizalofop-P-ethyl to reduce application rates by 30–50% while maintaining efficacy .
Resistance Management
Over 40 grass species have developed ACCase inhibitor resistance. Integrated strategies combining quizalofop-ethyl with auxinic herbicides are recommended to delay resistance .
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